Exo-2-norbornylisocyanate
CAS No.:
Cat. No.: VC18416995
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO |
|---|---|
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | (1R,2R,4S)-2-isocyanatobicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1 |
| Standard InChI Key | HQTBWWAAVGMMRU-XLPZGREQSA-N |
| Isomeric SMILES | C1C[C@@H]2C[C@H]1C[C@H]2N=C=O |
| Canonical SMILES | C1CC2CC1CC2N=C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Exo-2-norbornylisocyanate belongs to the norbornane family, a bicyclo[2.2.1]heptane framework. The exo designation indicates that the isocyanate group (-NCO) occupies a position trans to the bridgehead hydrogen (Figure 1). This spatial arrangement imposes significant steric constraints, influencing reactivity and stereochemical outcomes in subsequent reactions. The molecular formula is , with a molar mass of 137.18 g/mol .
Figure 1: Structural representation of exo-2-norbornylisocyanate.
Physicochemical Properties
Exo-2-norbornylisocyanate typically appears as a white to yellow crystalline powder with a purity of ≥97% . Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | Not fully characterized |
| Boiling Point | Data unavailable |
| Solubility | Organic solvents (e.g., THF, DCM) |
| Stability | Moisture-sensitive; stores at RT under inert atmosphere |
The compound’s moisture sensitivity necessitates stringent handling protocols to prevent hydrolysis to the corresponding amine .
Synthesis and Stereochemical Control
Condensation of Norborneols with Isocyanates
The primary synthetic route involves the condensation of optically pure exo-2-norborneol with n-butyl isocyanate. This reaction proceeds via nucleophilic attack of the alcohol on the electrophilic isocyanate carbon, forming a carbamate linkage . For example:
Kinetic resolution using lipase catalysts in organic solvents ensures enantiomeric purity of the norborneol precursor, a critical step for achieving stereoselective products .
Stereoselectivity in Acetylcholinesterase Inhibition
Enantiomers of exo-2-norbornylcarbamates exhibit marked differences in biological activity. The -(+)-enantiomer demonstrates superior acetylcholinesterase inhibition compared to its -(-)-counterpart, with IC values differing by an order of magnitude . This stereodivergence underscores the importance of configurational control during synthesis.
Reactivity and Mechanistic Insights
Carbocation Rearrangements
The norbornyl framework participates in Wagner-Meerwein and hydride shifts under acidic conditions. For instance, protonation of exo-2-norbornyl derivatives can trigger 6,2-hydride shifts or 3,2-methide migrations, leading to structurally distinct carbocations (Scheme 1) . These rearrangements are highly concerted, with activation energies ranging from 10–20 kcal/mol depending on substituents .
Scheme 1: Proposed Wagner-Meerwein rearrangement pathways for norbornyl systems.
Isocyanate Reactivity
The -NCO group undergoes nucleophilic additions with amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively. For example, reaction with aniline yields:
This reactivity is exploited in polymer chemistry for crosslinking polyurethanes and epoxy resins .
Applications in Organic Synthesis
Chiral Auxiliaries and Catalysts
The rigid norbornane skeleton serves as a chiral template in asymmetric synthesis. Exo-2-norbornylisocyanate-derived carbamates act as auxiliaries in stereoselective alkylations and cycloadditions, enabling access to enantiopure pharmaceuticals like β-lactam antibiotics .
Polymeric Materials
Crosslinked polyurethanes synthesized from exo-2-norbornylisocyanate exhibit enhanced thermal stability and mechanical strength due to the bicyclic structure’s rigidity. These materials find use in coatings, adhesives, and automotive components .
Future Directions
Enantioselective Catalysis
Advances in enzymatic resolution could streamline the production of optically pure exo-2-norborneols, reducing costs for large-scale applications .
Computational Modeling
Molecular dynamics simulations may elucidate the interplay between norbornyl rigidity and carbocation stability, guiding the design of novel rearrangement-resistant derivatives .
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